![molecular formula C14H19ClF3N B1455018 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride CAS No. 148135-95-9](/img/structure/B1455018.png)
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride
Overview
Description
“4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C14H18F3N HCl . It is a biochemical used for proteomics research . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H18F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11;/h1-4,11,18H,5-10H2;1H . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring via an ethyl group.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 293.76 .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines (TFMP), which include “4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride”, are used extensively in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Active Ingredients
TFMP derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are used as chemical intermediates for the synthesis of several crop-protection products .
FDA-Approved Drugs
Trifluoromethyl (TFM, -CF3)-group-containing drugs, which include “4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride”, have been approved by the FDA . This group of drugs has been used for various diseases and disorders .
Pain Management
Some compounds containing the trifluoromethyl group have been found to have analgesic potential . They act as antagonists to the calcitonin gene-related peptide (CGRP) receptor, which is involved in pain transmission .
Pest Control
As observed with other TFMP derivatives, the presence of fluorine and pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Safety and Hazards
properties
IUPAC Name |
4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N.ClH/c15-14(16,17)13-3-1-2-12(10-13)5-4-11-6-8-18-9-7-11;/h1-3,10-11,18H,4-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOGQDXOICLHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC(=CC=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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